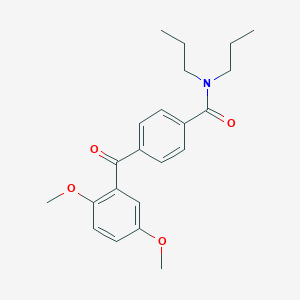![molecular formula C19H21NO3S B6017446 N-{2-[(4-methylbenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6017446.png)
N-{2-[(4-methylbenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(4-methylbenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as BDD, is a chemical compound that has been extensively studied in the field of medicinal chemistry. BDD has been found to have a range of potential applications, including as a potential treatment for cancer, inflammation, and neurological disorders. In
Wissenschaftliche Forschungsanwendungen
N-{2-[(4-methylbenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been the subject of a number of scientific studies due to its potential applications in medicine. One study found that this compound has anti-inflammatory properties, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Another study found that this compound has potential anti-cancer properties, and may be useful in the treatment of various types of cancer. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of N-{2-[(4-methylbenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer growth. This compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body. This compound has also been found to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects in the body. It has been found to inhibit the production of inflammatory molecules such as prostaglandins and leukotrienes, which can contribute to the development of inflammatory diseases. This compound has also been found to inhibit the growth and survival of cancer cells by blocking certain signaling pathways that are involved in cancer growth. Additionally, this compound has been found to have neuroprotective effects, and may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{2-[(4-methylbenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments is that it has been extensively studied and its synthesis method is well-established. Additionally, this compound has been found to have a range of potential applications, making it a versatile compound for research. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways or enzymes.
Zukünftige Richtungen
There are a number of future directions for research on N-{2-[(4-methylbenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One area of research could be to further investigate its anti-inflammatory properties, and explore its potential use in the treatment of other inflammatory diseases. Another area of research could be to investigate its potential use in the treatment of neurological disorders, and to further understand its neuroprotective effects. Additionally, future research could focus on developing more targeted this compound derivatives that can selectively inhibit specific enzymes or signaling pathways.
Synthesemethoden
The synthesis of N-{2-[(4-methylbenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves a multi-step process that includes the reaction of 4-methylbenzyl chloride with sodium hydride to form 4-methylbenzyl thiol. This is followed by the reaction of the thiol with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid chloride to form this compound. The final product is then purified using column chromatography.
Eigenschaften
IUPAC Name |
N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-14-6-8-15(9-7-14)13-24-11-10-20-19(21)18-12-22-16-4-2-3-5-17(16)23-18/h2-9,18H,10-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXNGDRHOIXWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-acetyl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6017364.png)

![ethyl 3-(2-chlorophenyl)-3-[(2-phenylbutanoyl)amino]propanoate](/img/structure/B6017391.png)
![ethyl 5-(4-biphenylylmethylene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6017392.png)

![N~1~-(4-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6017404.png)

![5-(2-bromo-4,5-dimethoxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6017408.png)
![3-[1-(3-phenoxybenzyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6017414.png)
![N-methyl-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B6017422.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-N-(3-thienylmethyl)-2-pyridinamine](/img/structure/B6017434.png)
![9,11-dimethoxy-6H-pyrido[2',1':2,3]pyrimido[5,4-c]quinolin-6-one](/img/structure/B6017436.png)
![2-{4-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-1-cyclopentyl-2-piperazinyl}ethanol](/img/structure/B6017442.png)
